3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one
描述
属性
IUPAC Name |
3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-4-6-19-7-5-8-20-16-21(25(29)30-23(19)20)24(28)27-13-11-26(12-14-27)22-15-17(2)9-10-18(22)3/h4-5,7-10,15-16H,1,6,11-14H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNABJSKJNCKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C25H26N2O3
- Molecular Weight : 402.49 g/mol
- IUPAC Name : 3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine moiety is known to enhance binding affinity to neurotransmitter receptors, while the chromenone structure may contribute to antioxidant properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of chromenone compounds exhibit significant anticancer properties. The compound was tested against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics such as 5-fluorouracil .
Anti-inflammatory Effects
In vitro assays showed that this compound effectively reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory activity was comparable to dexamethasone, a common anti-inflammatory drug. This suggests potential applications in treating inflammatory diseases .
Case Studies
Study 1: Antitumor Activity
A study published in the Chinese Journal of Organic Chemistry evaluated a series of piperazine-substituted compounds for their anticancer efficacy. The results indicated that compounds similar to 3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one exhibited selective cytotoxicity against tumor cell lines and showed promise as lead compounds for further development .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which this compound exerts its effects on cancer cells. The study found that it induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression at the G1 phase. These findings highlight its potential as a therapeutic agent in oncology .
Comparative Analysis
The biological activity of 3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one can be compared with other similar compounds:
| Compound | Structure | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Similar structure with different substituents | Moderate | Low |
| Compound B | Lacks piperazine moiety | High | Moderate |
| 3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one | Contains both chromenone and piperazine | High | High |
相似化合物的比较
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 8-prop-2-enyl group increases lipophilicity compared to ’s 7-hydroxy-4-methyl derivatives, which may enhance bioavailability. In contrast, HBK15’s chloro and methoxy substituents () balance hydrophobicity and polarity for CNS penetration .
Piperazine Linkage: The carbonyl group in the target compound’s piperazine moiety contrasts with the ether linkages in HBK15 () and the propyl spacer in Compound 13 ().
Synthetic Complexity :
- ’s one-pot synthesis (formaldehyde-mediated coupling) is simpler than the multi-step alkylation required for spirocyclic derivatives like Compound 13 () .
Pharmacological and Functional Insights
While direct activity data for the target compound are unavailable, analogs provide clues:
- Coumarin-Piperazine Hybrids () : Derivatives with 8-piperazine substitutions exhibit antimicrobial activity, with substituent polarity influencing potency. The target’s 2,5-dimethylphenyl group may enhance hydrophobic interactions in enzyme binding .
- Arylpiperazines (): HBK15’s 2-chloro-6-methylphenoxy group confers serotonin receptor affinity. The target’s 2,5-dimethylphenyl substituent, lacking electronegative atoms, may shift selectivity toward other targets (e.g., adrenergic receptors) .
- Spiro Derivatives () : Compound 13’s rigid spiro framework limits off-target effects, suggesting that the target’s coumarin core could similarly restrict conformational mobility .
常见问题
Q. What synthetic routes are recommended for preparing 3-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Prepare the chromen-2-one core via Pechmann condensation of substituted resorcinol derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) .
- Step 2 : Functionalize the piperazine moiety using carbodiimide coupling agents (e.g., EDC or DCC) with 2,5-dimethylphenyl groups under anhydrous conditions .
- Step 3 : Introduce the propenyl group via nucleophilic substitution or Heck coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and controlled temperatures (60–80°C) .
Yield optimization strategies include: - Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Monitoring reaction progress using TLC or HPLC to minimize side products .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbonyl/piperazine linkages (e.g., δ ~160–170 ppm for carbonyl groups) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation.
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .
- HPLC-PDA : Purity assessment (>95%) with C18 columns and UV detection at λ = 254 nm .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Based on structurally similar piperazine derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Exposure Control : Implement engineering controls (local exhaust ventilation) and respiratory protection (NIOSH-approved N95 masks) if airborne particulates are generated .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across different studies?
- Methodological Answer : Contradictions may arise from variations in experimental models or assay conditions. Strategies include:
- Orthogonal Assays : Validate receptor binding (e.g., serotonin receptors) using both radioligand displacement (³H-LSD) and functional assays (cAMP accumulation) .
- Dose-Response Curves : Ensure consistent molar concentrations and solvent controls (e.g., DMSO ≤0.1% v/v).
- Model Systems : Compare results across cell lines (e.g., HEK-293 vs. CHO) and in vivo models (rodent vs. zebrafish) to assess species-specific effects .
Q. What factors influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS; acidic conditions (pH <3) may hydrolyze the carbonyl group .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for similar compounds) .
- Light Sensitivity : Perform photostability tests under ICH Q1B guidelines (UV/visible light exposure) .
Q. What computational methods are effective in predicting the compound’s interaction with biological targets (e.g., serotonin receptors)?
- Methodological Answer : Utilize:
- Molecular Docking : Software like AutoDock Vina to simulate binding to 5-HT receptor subtypes (e.g., 5-HT₁A). Validate with crystallographic data if available .
- MD Simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories.
- QSAR Models : Train on piperazine derivatives with known IC₅₀ values to predict activity and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
